Remetinostat

Description

This compound is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity.

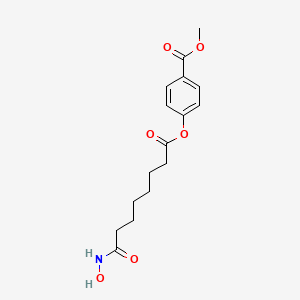

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZAHHULFQIBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647779 | |

| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946150-57-8 | |

| Record name | Remetinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remetinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 946150-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMETINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Remetinostat: A Technical Overview of its HDAC Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remetinostat (SHP-141) is a novel histone deacetylase (HDAC) inhibitor developed for topical administration. Its unique pharmacological design allows for potent local activity in the skin with rapid systemic degradation, minimizing side effects commonly associated with systemically administered HDAC inhibitors. This technical guide provides an in-depth analysis of this compound's selectivity profile against key HDAC isoforms—HDAC1, HDAC3, and HDAC6—and elucidates its mechanism of action through the Hedgehog signaling pathway.

HDAC Selectivity Profile of this compound

This compound exhibits a differentiated inhibitory profile against Class I and Class IIb HDAC enzymes. Quantitative analysis of its inhibitory potential has been determined through in-vitro enzymatic assays, revealing its mean inhibition constants (Ki) against HDAC1, HDAC3, and HDAC6.

| HDAC Isoform | Mean Inhibition Constant (Ki) (nM) |

| HDAC1 | 160 |

| HDAC3 | 66 |

| HDAC6 | 10 |

Data sourced from in-vitro enzymatic assays.[1][2]

These data indicate that this compound is a pan-HDAC inhibitor with the highest potency against HDAC6, followed by HDAC3 and then HDAC1.[1]

Mechanism of Action: Intersection with the Hedgehog Signaling Pathway

This compound's therapeutic effect, particularly in the context of basal cell carcinoma (BCC), is linked to its modulation of the Hedgehog (HH) signaling pathway.[1] A key transcription factor in this pathway is the glioma-associated oncogene homolog 1 (GLI1). HDAC inhibitors, including this compound, are understood to suppress Hedgehog signaling by preventing the deacetylation of GLI1. This action sequesters the transcription factor, thereby inhibiting it from inducing the expression of pro-oncogenic genes.

Below is a diagram illustrating the proposed mechanism of action:

Experimental Protocols: In-Vitro Fluorometric HDAC Activity Assay

The determination of this compound's inhibitory activity against HDAC isoforms is typically conducted using a fluorometric enzymatic assay. The following is a generalized protocol representative of the methodology used to obtain such data.

Objective: To determine the in-vitro inhibitory activity (Ki or IC50) of this compound against purified recombinant human HDAC1, HDAC3, and HDAC6.

Materials:

-

Purified, recombinant human HDAC1, HDAC3, and HDAC6 enzymes.

-

Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

This compound (dissolved in DMSO).

-

Developer solution (e.g., Trypsin in assay buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction).

-

96-well black microplates.

-

Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm).

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the HDAC enzymes and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

-

Reaction Setup:

-

To the wells of a 96-well plate, add the diluted this compound solutions. Include control wells with DMSO only (for 100% enzyme activity) and wells without enzyme (for background fluorescence).

-

Add the diluted HDAC enzyme to each well (except for the no-enzyme control).

-

Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).

-

Reaction Termination and Signal Development: Add the developer solution to each well. The developer serves two purposes: the trypsin cleaves the deacetylated substrate to release the fluorophore (AMC), and the potent HDAC inhibitor in the developer solution stops the enzymatic reaction.

-

Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for complete development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (from no-enzyme wells) from all other readings.

-

Calculate the percentage of HDAC inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

-

The following diagram outlines the general workflow for this type of assay:

Conclusion

This compound is a pan-HDAC inhibitor with a distinct selectivity profile, demonstrating the most potent activity against HDAC6. Its mechanism of action involves the modulation of the Hedgehog signaling pathway through the inhibition of GLI1 deacetylation, providing a rationale for its clinical investigation in cutaneous malignancies. The use of standardized in-vitro enzymatic assays is crucial for characterizing the potency and selectivity of HDAC inhibitors like this compound, guiding further drug development and clinical application.

References

In Vitro Efficacy of Remetinostat in Skin Cancer: A Review of Preclinical Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Remetinostat (SHP-141) is a novel, topically applied histone deacetylase (HDAC) inhibitor that has demonstrated significant promise in clinical trials for various skin cancers, including basal cell carcinoma (BCC) and cutaneous T-cell lymphoma (CTCL). Its design allows for potent local activity within the skin with minimal systemic absorption, thereby reducing the side effects commonly associated with systemic HDAC inhibitors. This technical guide synthesizes the available preclinical, in vitro data on this compound's efficacy and mechanism of action in skin cancer cell lines, providing a resource for researchers in oncology and dermatology. However, it is critical to note that detailed in vitro studies providing specific quantitative data, such as IC50 values and comprehensive signaling pathway analyses for skin cancer cell lines, are not extensively available in the public domain. This guide therefore also draws upon data from ex vivo studies, the established mechanism of the broader class of HDAC inhibitors, and the limited available in vitro results to build a comprehensive picture.

Introduction to this compound and its Mechanism of Action

This compound is a pan-HDAC inhibitor, targeting class I and IIb HDAC enzymes.[1] By inhibiting these enzymes, this compound leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of previously silenced genes, including tumor suppressor genes.[1] This epigenetic modification can result in the inhibition of tumor cell division and the induction of apoptosis.[2]

Enzymatic Inhibitory Activity

In vitro enzymatic assays have determined the mean inhibition constants (Ki) of this compound against specific HDAC isoforms, demonstrating its potent and broad-spectrum activity.

| HDAC Isoform | Mean Inhibition Constant (Ki) |

| HDAC1 | 160 |

| HDAC3 | 66 |

| HDAC6 | 10 |

Table 1: In vitro enzymatic inhibition constants (Ki) of this compound for key HDAC isoforms.[1]

In Vitro and Ex Vivo Efficacy in Skin Cancer Models

Direct in vitro studies on this compound's effect on skin cancer cell lines are limited in publicly accessible literature. However, some insights can be drawn from related studies and the known mechanisms of HDAC inhibitors.

Basal Cell Carcinoma (BCC)

Preclinical studies have indicated that HDAC inhibitors can suppress the growth of BCC cell lines.[1] The primary mechanism in BCC is believed to be the inhibition of the Hedgehog (HH) signaling pathway.[1] this compound is hypothesized to prevent the deacetylation of the GLI1 transcription factor, a key component of the HH pathway, thereby suppressing its activity.[1]

Cutaneous Squamous Cell Carcinoma (SCC)

An ex vivo study using explants of human SCC treated with this compound demonstrated that the drug penetrates the dermis and increases histone acetylation and phosphorylation, supporting its proposed mechanism of action.[3] While specific in vitro data for this compound on SCC cell lines is not available, studies on other HDAC inhibitors like trichostatin A and butyrate have shown growth arrest and decreased expression of proliferation genes in keratinocyte SCC cell lines.[3]

Cutaneous T-Cell Lymphoma (CTCL)

While specific in vitro studies on this compound in CTCL cell lines are not detailed in the available literature, the efficacy of other HDAC inhibitors in this context is well-documented.[4][5] These studies provide a strong basis for this compound's mechanism of action. HDAC inhibitors like SAHA (vorinostat) and romidepsin induce apoptosis in CTCL cell lines through both intrinsic and extrinsic pathways.[4][5] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.[4][5]

Effect on Non-Malignant Skin Cells

An in vitro study on HaCaT cells, which are immortalized human keratinocytes, showed that this compound had no effect on their viability at concentrations up to 100 μM and incubation times up to 48 hours.[6] This suggests a degree of selectivity for malignant cells.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the epigenetic regulation of gene expression through HDAC inhibition.

Figure 1: General signaling pathway of this compound via HDAC inhibition.

In the context of Basal Cell Carcinoma, this compound is thought to specifically impact the Hedgehog signaling pathway.

Figure 2: Proposed mechanism of this compound in suppressing the Hedgehog pathway in BCC.

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of skin cancer cell lines, which is an indicator of cell viability.

Figure 3: Experimental workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., melanoma, CTCL, or SCC cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Plot the absorbance values against the drug concentrations to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture skin cancer cells in larger plates (e.g., 6-well plates) and treat with this compound at concentrations around the estimated IC50 value for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis and Signaling Markers

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members, acetylated histones).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising topical agent for the treatment of various skin cancers with a favorable safety profile due to its localized activity. While clinical and ex vivo data are encouraging, there is a clear need for more comprehensive in vitro studies on a range of skin cancer cell lines. Such studies would provide a more detailed understanding of its molecular mechanisms, establish definitive IC50 values, and elucidate the specific signaling pathways involved in its anti-cancer effects. This information will be invaluable for optimizing its clinical application and potentially identifying combination therapies to further enhance its efficacy. Researchers are encouraged to pursue these in vitro investigations to fill the current gaps in the preclinical data for this promising therapeutic agent.

References

- 1. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Treatment of Cutaneous Squamous Cell Carcinoma With the Topical Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas [medsci.org]

- 5. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Remetinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remetinostat (formerly SHP-141) is a novel, soft-drug histone deacetylase (HDAC) inhibitor designed for topical administration. Its unique pharmacological profile, characterized by potent local activity and rapid systemic inactivation, positions it as a promising therapeutic agent for cutaneous malignancies with minimal systemic side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical findings related to this compound. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a hydroxamic acid-based small molecule. Its chemical structure is designed to be metabolically labile, ensuring that upon systemic absorption, it is quickly broken down, thereby limiting systemic toxicity.[1]

Chemical Name: methyl 4-[[8-(hydroxyamino)-8-oxooctanoyl]oxy]benzoate

Synonyms: SHP-141, Methyl 4-((8-(hydroxyamino)-8-oxooctanoyl)oxy)benzoate

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₆ | [2] |

| Molecular Weight | 323.34 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | [2] |

| CAS Number | 946150-57-8 | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | DMSO: 150 mg/mL (463.91 mM) | [5] |

Mechanism of Action

This compound functions as a pan-histone deacetylase (HDAC) inhibitor, with activity against multiple HDAC isoforms, particularly within Class I and Class IIb.[1] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression of genes.

By inhibiting HDACs, this compound promotes histone hyperacetylation. This results in the relaxation of chromatin, allowing for the transcription of various genes, including tumor suppressor genes.[6] This epigenetic modification can lead to the inhibition of tumor cell division and the induction of apoptosis.[6] The topical application of this compound allows for high concentrations of the drug at the site of cutaneous lesions, maximizing local efficacy while minimizing systemic exposure and associated adverse effects.[1]

Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | Mean Inhibition Constant (Ki) (nM) |

| HDAC1 | 160 |

| HDAC3 | 66 |

| HDAC6 | 10 |

Data from in-vitro enzymatic assays.

Signaling Pathway

The primary signaling pathway affected by this compound is the histone acetylation pathway, which plays a crucial role in the epigenetic regulation of gene expression.

Caption: HDAC Inhibition Pathway of this compound.

Synthesis

The synthesis of this compound involves a multi-step process. A plausible synthetic route, based on available information, is the acylation of methyl paraben with suberoyl chloride, followed by conversion to the hydroxamic acid.

References

- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase II Open-Label, Single-Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. This compound Gel Promising for Basal Cell Carcinoma - POCN [pocn.com]

- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Remetinostat in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Remetinostat, a histone deacetylase (HDAC) inhibitor, on melanoma cells. Due to the limited availability of specific data for this compound in melanoma cell lines in publicly accessible literature, the recommended concentrations are based on studies with other cell types and the general activity profile of HDAC inhibitors. Researchers are advised to perform initial dose-response studies to determine the optimal concentration for their specific melanoma cell line of interest.

Introduction to this compound and its Mechanism of Action in Cancer

This compound (SHP-141) is a hydroxamic acid-based HDAC inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis. In melanoma, aberrant HDAC activity has been linked to the suppression of tumor suppressor genes and the promotion of oncogenic signaling pathways, making HDAC inhibitors a promising therapeutic strategy.

Recommended In Vitro Concentrations

Table 1: Recommended Concentration Range of this compound for Initial In Vitro Screening in Melanoma Cells

| Assay Type | Recommended Starting Concentration Range | Incubation Time | Notes |

| Cell Viability (e.g., MTT, MTS) | 0.1 µM - 50 µM | 24, 48, 72 hours | Perform a dose-response curve to determine the IC50 value for the specific cell line. |

| Apoptosis (e.g., Annexin V/PI staining) | IC50 and 2x IC50 (determined from viability assays) | 24, 48 hours | To confirm the induction of apoptosis as the mechanism of cell death. |

| Western Blot Analysis | IC50 (determined from viability assays) | 24, 48 hours | To investigate the effect on specific signaling proteins. |

Note: The provided concentration ranges are for initial screening purposes. The optimal concentration will vary depending on the melanoma cell line and the specific experimental conditions.

Key Signaling Pathways Affected by HDAC Inhibitors in Melanoma

HDAC inhibitors, including likely this compound, exert their anti-melanoma effects by modulating several key signaling pathways.

-

Cell Cycle Control: HDAC inhibitors can induce the expression of cell cycle inhibitors like p21 and p53, leading to cell cycle arrest, typically at the G1/S or G2/M phase.

-

Apoptosis Induction: By upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, HDAC inhibitors can trigger programmed cell death in melanoma cells.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in melanoma. HDAC inhibitors have been shown to synergize with MAPK pathway inhibitors (e.g., BRAF and MEK inhibitors) to enhance anti-tumor activity.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound on melanoma cells. These are general protocols that may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on melanoma cells.

Materials:

-

Melanoma cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a buffered salt solution with detergent)

-

Microplate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Melanoma cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed melanoma cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

-

Melanoma cells

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against acetylated-Histone H3, p21, p53, cleaved PARP, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed melanoma cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

These application notes provide a framework for the initial in vitro investigation of this compound's effects on melanoma cells. Due to the current lack of specific published data, it is imperative for researchers to perform careful dose-response studies to determine the optimal working concentrations for their specific experimental systems. The provided protocols offer a starting point for assessing cell viability, apoptosis, and the modulation of key signaling pathways, which will contribute to a better understanding of this compound's potential as a therapeutic agent for melanoma.

References

Application Notes and Protocols for Immunohistochemistry Staining of Histone Acetylation Following Remetinostat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remetinostat is a potent, topically applied pan-histone deacetylase (HDAC) inhibitor.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This alteration in chromatin structure results in the modulation of gene expression, including the activation of tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of histone acetylation in tissue samples following treatment with this compound, a critical method for pharmacodynamic assessment in preclinical and clinical studies.

Mechanism of Action of this compound

This compound inhibits Class I and IIb HDACs, preventing the removal of acetyl groups from lysine residues on histone tails. This leads to histone hyperacetylation, which neutralizes the positive charge of histones, thereby relaxing the chromatin structure. The resulting open chromatin conformation allows for increased access of transcription factors to DNA, leading to the expression of genes that can suppress tumor growth.

One key pathway affected by this compound is the Hedgehog signaling pathway, which is crucial in the pathogenesis of basal cell carcinoma (BCC).[2] this compound-mediated HDAC inhibition can prevent the deacetylation of the transcription factor GLI1, leading to its sequestration and the suppression of Hedgehog pathway target genes.[2] Furthermore, HDAC inhibitors like this compound can induce apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic genes and stabilizing tumor suppressors like p53.[1][3][4][5]

Data Presentation: Summary of Preclinical and Clinical Findings

The following table summarizes the qualitative and semi-quantitative findings from studies investigating the effect of this compound on histone acetylation and phosphorylation as determined by immunohistochemistry.

| Study Type | Cancer Model | Treatment | Target | Key Findings | Citation |

| Phase 2 Clinical Trial | Basal Cell Carcinoma (BCC) | 1% this compound gel | Acetyl-Histone H3 (Lys9), Phospho-Histone H3 (Ser10) | No significant change in histone H3 acetylation; Increased histone H3 phosphorylation. | [2][6][7] |

| Preclinical (Explant) | Cutaneous Squamous Cell Carcinoma (SCC) | This compound | Acetyl-Histone H3 (Lys9), Phospho-Histone H3 (Ser10) | Moderately increased histone acetylation and phosphorylation. | [8] |

Experimental Protocols

Immunohistochemistry Staining for Acetylated Histones in Paraffin-Embedded Tissue

This protocol provides a generalized procedure for the immunohistochemical detection of acetylated histones in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue types.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene or a xylene substitute (e.g., Histo-Clear)

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Pressure cooker or water bath

-

3% Hydrogen Peroxide

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody against acetylated histone (e.g., Rabbit monoclonal to Acetyl-Histone H3 at Lys9, diluted 1:800)[2][8]

-

Biotinylated Secondary Antibody

-

Streptavidin-HRP

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 changes for 5-10 minutes each).

-

Incubate in 100% ethanol (2 changes for 3 minutes each).

-

Incubate in 95% ethanol for 3 minutes.

-

Incubate in 80% ethanol for 3 minutes.

-

Incubate in 70% ethanol for 3 minutes.

-

Rinse gently with running tap water and then with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in Antigen Retrieval Buffer.

-

Heat the slides in a pressure cooker at 120°C for 2.5 minutes or in a water bath at 95-100°C for 20-40 minutes.[9]

-

Allow slides to cool to room temperature.

-

Rinse slides with deionized water and then with PBS.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with Blocking Buffer for at least 30-60 minutes at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the diluent.

-

Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS (3 changes for 5 minutes each).

-

Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Rinse with PBS (3 changes for 5 minutes each).

-

Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Rinse with PBS (3 changes for 5 minutes each).

-

-

Chromogenic Detection:

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Apply the DAB solution to the sections and monitor for color development (typically 2-10 minutes).

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).

-

Clear in xylene and mount with a permanent mounting medium.

-

Data Analysis and Interpretation

Semi-Quantitative Analysis (H-Score):

The H-score is a common method for semi-quantitatively assessing IHC staining. It considers both the intensity of the staining and the percentage of positively stained cells.

-

Staining Intensity: Scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).

-

Percentage of Positive Cells: Determined for each intensity level.

-

Calculation: H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)].

-

The final score ranges from 0 to 300.

Quantitative Analysis using ImageJ:

ImageJ is a public domain image processing program that can be used for quantitative analysis of IHC staining.

-

Image Acquisition: Capture high-quality images of the stained tissue sections under consistent lighting conditions.

-

Color Deconvolution: Use the "Color Deconvolution" plugin to separate the DAB (brown) and Hematoxylin (blue) stains into separate channels.

-

Thresholding: On the DAB channel, set a threshold to define the positively stained areas.

-

Measurement: Use the "Analyze Particles" function to measure the area and intensity of the stained regions.

-

Data Normalization: Normalize the data to the total tissue area or the number of nuclei (from the Hematoxylin channel) to obtain a quantitative measure of staining.

Visualizations

Caption: Mechanism of Action of this compound.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Gel Promising for Basal Cell Carcinoma - POCN [pocn.com]

- 7. Topical HDAC Inhibitor this compound for Basal Cell Carcinoma - The ASCO Post [ascopost.com]

- 8. Treatment of Cutaneous Squamous Cell Carcinoma With the Topical Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.origene.com [cdn.origene.com]

Application Notes and Protocols for Assessing Remetinostat Efficacy Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remetinostat is a potent, topically administered pan-histone deacetylase (HDAC) inhibitor that has shown clinical efficacy in cutaneous T-cell lymphoma (CTCL) and basal cell carcinoma (BCC).[1][2][3] Its mechanism of action involves the inhibition of multiple HDAC isoforms, leading to the accumulation of acetylated histones.[4][5] This epigenetic modification results in chromatin remodeling and the altered transcription of genes involved in cell cycle regulation and apoptosis, ultimately leading to the inhibition of tumor cell proliferation.[4][6][7]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental tools for determining a compound's cytotoxic and cytostatic effects on cancer cell lines.

Mechanism of Action of this compound

This compound functions as a pan-HDAC inhibitor, targeting Class I and Class IIb HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of various genes, including tumor suppressor genes like p21 and p53.[8][9] This can lead to cell cycle arrest, primarily at the G1/S or G2/M phase, and the induction of apoptosis through both intrinsic and extrinsic pathways.[6][7][9]

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on cell viability. This data is for illustrative purposes to demonstrate how results from MTT or XTT assays would be presented.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| Cutaneous T-Cell Lymphoma (e.g., Hut78) | MTT | 72 | 1.5 |

| Cutaneous T-Cell Lymphoma (e.g., Hut78) | XTT | 72 | 1.8 |

| Basal Cell Carcinoma (e.g., ASZ001) | MTT | 72 | 2.2 |

| Basal Cell Carcinoma (e.g., ASZ001) | XTT | 72 | 2.5 |

| Normal Human Keratinocytes (e.g., HaCaT) | MTT | 72 | > 50 |

| Normal Human Keratinocytes (e.g., HaCaT) | XTT | 72 | > 50 |

Note: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Actual values will vary depending on the cell line, experimental conditions, and specific protocol used.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Cancer cell lines of interest (e.g., CTCL or BCC cell lines)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step. The reduction of XTT to its formazan product occurs at the cell surface and is dependent on the metabolic activity of viable cells.

Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

XTT labeling reagent

-

Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Step 1).

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay (Step 2).

-

-

Preparation of XTT Reagent:

-

Immediately before use, prepare the XTT working solution. For example, mix the XTT labeling reagent and the electron-coupling reagent in a ratio of 50:1 (v/v). The exact ratio may vary depending on the manufacturer's instructions.

-

-

XTT Addition and Incubation:

-

After the drug treatment incubation, add 50 µL of the freshly prepared XTT working solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

-

-

Absorbance Measurement:

-

Gently shake the plate to ensure a homogenous distribution of the color.

-

Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and XTT reagent only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the same formula as in the MTT assay.

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

-

Visualizations

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for cell viability assays.

References

- 1. This compound [medivir.com]

- 2. Topical this compound gel effective for treatment of basal cell carcinoma, Study finds [medicaldialogues.in]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. This compound | C16H21NO6 | CID 24875489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 7. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Measuring GLI1 mRNA Expression Following Remetinostat Exposure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the expression of Glioma-associated oncogene 1 (GLI1) mRNA in response to Remetinostat exposure. This compound, a potent histone deacetylase (HDAC) inhibitor, has demonstrated therapeutic potential in malignancies with aberrant Hedgehog (Hh) signaling, such as basal cell carcinoma.[1][2][3] A key mechanism of its action involves the modulation of the Hh pathway, where GLI1 is a critical downstream transcription factor and a primary transcriptional target.[1][4] Accurate quantification of GLI1 mRNA levels is therefore a crucial biomarker for assessing the pharmacodynamic activity of this compound and its analogs. The following protocols provide a comprehensive workflow from cell culture and drug treatment to data acquisition and analysis using quantitative real-time polymerase chain reaction (qPCR).

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[5] Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][5] The GLI family of transcription factors (GLI1, GLI2, and GLI3) are the terminal effectors of the Hh pathway.[4][6] Upon pathway activation, GLI proteins translocate to the nucleus and induce the transcription of target genes, including GLI1 itself, which creates a positive feedback loop that amplifies the Hh signal.[7][8]

This compound is a novel HDAC inhibitor designed for topical application, minimizing systemic toxicity.[9] HDACs play a role in regulating gene expression by altering chromatin structure. In the context of the Hh pathway, HDAC inhibitors like this compound can influence the acetylation status of proteins involved in GLI1 regulation, ultimately leading to a suppression of GLI1 transcription.[1] Therefore, measuring changes in GLI1 mRNA expression serves as a direct and quantitative readout of this compound's biological activity.

These application notes provide a detailed guide for researchers to reliably quantify GLI1 mRNA expression levels in a laboratory setting.

Signaling Pathway

The diagram below illustrates the canonical Hedgehog signaling pathway and the proposed mechanism of this compound action. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH1) inhibits Smoothened (SMO). This leads to the proteolytic cleavage of GLI2/3 into their repressor forms (GLI-R), which then travel to the nucleus to repress target gene expression. When a Hedgehog ligand binds to PTCH1, the inhibition of SMO is relieved. Active SMO prevents the cleavage of GLI2/3, leading to the formation of their activator forms (GLI-A). GLI-A translocates to the nucleus and activates the transcription of target genes, including GLI1. This compound, as an HDAC inhibitor, is hypothesized to interfere with this process, leading to a decrease in GLI1 mRNA expression.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental workflow for measuring GLI1 mRNA expression after this compound exposure is depicted below. The process begins with cell culture and treatment, followed by RNA extraction and purification. The extracted RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for quantitative real-time PCR (qPCR) to quantify GLI1 mRNA levels. The final step involves data analysis to determine the relative change in GLI1 expression.

Caption: Experimental workflow for GLI1 mRNA expression analysis.

Experimental Protocols

Cell Culture and this compound Exposure

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

-

Appropriate cancer cell line with active Hedgehog signaling (e.g., Basal Cell Carcinoma cell lines, Medulloblastoma cell lines)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

-

Cell culture plates (e.g., 6-well plates)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into 6-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight in the incubator.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of the solvent.

-

Remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

RNA Extraction

This protocol is based on a common TRI-reagent-based method.[10][11] Commercially available kits can also be used following the manufacturer's instructions.

Materials:

-

TRI Reagent or similar lysis reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

RNase-free microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Aspirate the medium from the wells and wash the cells once with cold PBS.

-

Add 1 mL of TRI Reagent to each well of a 6-well plate and lyse the cells by pipetting up and down.

-

Transfer the lysate to an RNase-free microcentrifuge tube.

-

Incubate at room temperature for 5 minutes.

-

Add 0.2 mL of chloroform per 1 mL of TRI Reagent, cap the tube securely, and shake vigorously for 15 seconds.

-

Incubate at room temperature for 10-15 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase (containing RNA) to a new RNase-free tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRI Reagent used. Mix by inverting and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

-

Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

-

Incubate at 55-60°C for 10 minutes to aid dissolution.

RNA Quantification and cDNA Synthesis

Materials:

-

Spectrophotometer (e.g., NanoDrop)

-

cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

RNase-free water

-

Thermal cycler

Procedure:

-

Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

-

For cDNA synthesis, use a consistent amount of total RNA for all samples (e.g., 1 µg).

-

Prepare the reverse transcription reaction mix according to the cDNA synthesis kit manufacturer's protocol.[7] This typically includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.[12]

-

Store the resulting cDNA at -20°C.

Quantitative Real-Time PCR (qPCR)

Materials:

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Forward and reverse primers for human GLI1 and a reference gene (e.g., GAPDH, ACTB)

-

cDNA template

-

Nuclease-free water

-

qPCR plates or tubes

Procedure:

-

Design or obtain validated qPCR primers for GLI1 and a stable reference gene.

-

Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, nuclease-free water, and cDNA template.

-

Pipette the reaction mix into the wells of a qPCR plate. Include no-template controls (NTC) for each primer set.

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Ensure a melt curve analysis is performed at the end of the run when using SYBR Green to verify the specificity of the amplified product.

Data Presentation

Quantitative data from the qPCR experiment should be organized into clear and concise tables for easy comparison.

Table 1: qPCR Primer Sequences

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| GLI1 | (Sequence) | (Sequence) |

| GAPDH | (Sequence) | (Sequence) |

Table 2: Raw Ct Values from qPCR

| Sample | Replicate | GLI1 Ct | GAPDH Ct |

| Vehicle Control | 1 | 24.5 | 18.2 |

| 2 | 24.6 | 18.3 | |

| 3 | 24.4 | 18.1 | |

| This compound (1 µM) | 1 | 26.8 | 18.3 |

| 2 | 27.0 | 18.2 | |

| 3 | 26.9 | 18.4 | |

| This compound (10 µM) | 1 | 28.9 | 18.1 |

| 2 | 29.1 | 18.2 | |

| 3 | 29.0 | 18.3 |

Table 3: Relative GLI1 mRNA Expression Analysis (ΔΔCt Method)

| Treatment | Average GLI1 Ct | Average GAPDH Ct | ΔCt (GLI1 - GAPDH) | ΔΔCt (ΔCt_sample - ΔCt_control) | Fold Change (2^-ΔΔCt) |

| Vehicle Control | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |

| This compound (1 µM) | 26.9 | 18.3 | 8.6 | 2.3 | 0.20 |

| This compound (10 µM) | 29.0 | 18.2 | 10.8 | 4.5 | 0.04 |

Data Analysis and Interpretation

The most common method for analyzing relative gene expression from qPCR data is the comparative Ct (ΔΔCt) method.

-

Calculate ΔCt: For each sample, normalize the Ct value of the target gene (GLI1) to the Ct value of the reference gene (GAPDH). ΔCt = Ct(GLI1) - Ct(GAPDH)

-

Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample. ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)

-

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

A fold change of less than 1 indicates a downregulation of GLI1 mRNA expression, while a fold change greater than 1 indicates an upregulation. The results from a study on the effect of a drug on GLI1 mRNA expression showed a significant reduction in GLI1 levels after treatment.[13] Another study demonstrated that silencing of a particular protein led to a significant decrease in GLI1 mRNA levels.[14] Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes in expression.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the accurate and reliable measurement of GLI1 mRNA expression following exposure to this compound. By following these detailed methodologies, researchers and drug development professionals can effectively assess the pharmacodynamic effects of this compound and other HDAC inhibitors on the Hedgehog signaling pathway, thereby facilitating the development of novel cancer therapeutics.

References

- 1. Phase 2 Open Label, Single Arm Trial to Investigate the Efficacy and Safety of Topical this compound Gel in Patients with Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Defining the Role of GLI/Hedgehog Signaling in Chemoresistance: Implications in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [medivir.com]

- 10. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]

- 11. Tumor-derived GLI1 promotes remodeling of the immune tumor microenvironment in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Imaging of Remetinostat's Anti-Tumor Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction to Remetinostat and In Vivo Imaging

This compound is a potent, topically applied histone deacetylase (HDAC) inhibitor under investigation for the treatment of cutaneous malignancies such as Cutaneous T-Cell Lymphoma (CTCL) and Basal Cell Carcinoma (BCC).[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones, which in turn alters gene expression to induce tumor cell cycle arrest and apoptosis.[3] A key advantage of this compound is its topical administration, which allows for localized high concentrations in the skin while minimizing systemic toxicity.[1][3][4]

To effectively evaluate the preclinical efficacy of this compound and similar topical agents, non-invasive in vivo imaging techniques are indispensable. Modalities such as bioluminescence imaging (BLI) and fluorescence imaging (FLI) offer real-time, quantitative assessment of tumor growth and therapeutic response in living animal models.[5] These methods provide significant advantages over traditional caliper measurements, including higher sensitivity for detecting small tumors and the ability to perform longitudinal studies in the same animal, thereby reducing variability and the number of animals required.[6]

This document provides detailed application notes and protocols for utilizing in vivo imaging to track the therapeutic effect of this compound on tumor growth in a preclinical setting.

In Vivo Imaging Modalities for Tracking Tumor Growth

Bioluminescence Imaging (BLI)

Bioluminescence imaging relies on the detection of light produced by luciferase-expressing cancer cells following the administration of a substrate, typically D-luciferin.[7] The emitted light is captured by a sensitive CCD camera, and the signal intensity directly correlates with the number of viable tumor cells.[8]

Advantages of BLI:

-

High signal-to-noise ratio: Minimal background signal results in high sensitivity.

-

Quantitative: Photon flux can be used to quantify tumor burden over time.[5][8]

-

Longitudinal Studies: Enables repeated imaging of the same animal to monitor tumor progression and treatment response.[6]

Fluorescence Imaging (FLI)

Fluorescence imaging involves the detection of fluorescent proteins (e.g., GFP, RFP) constitutively expressed by tumor cells or the use of fluorescently labeled probes that target specific molecules on tumor cells. An external light source excites the fluorophores, and the emitted light is captured.

Advantages of FLI:

-

Multiplexing: Different fluorescent proteins or probes with distinct emission spectra can be used to visualize multiple cellular populations or biological processes simultaneously.

-

Versatility: A wide range of fluorescent probes are available for targeting specific cell surface receptors or intracellular proteins.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables present representative data from hypothetical preclinical studies evaluating the effect of this compound on tumor growth using bioluminescence and fluorescence imaging.

Table 1: Bioluminescence Imaging of Cutaneous T-Cell Lymphoma (CTCL) Xenograft Response to Topical this compound

| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | % Tumor Growth Inhibition (Day 21) |

| Vehicle Control | 1.5 x 10⁶ | 5.2 x 10⁶ | 1.8 x 10⁷ | 5.5 x 10⁷ | 0% |

| This compound (1%) | 1.6 x 10⁶ | 2.1 x 10⁶ | 1.5 x 10⁶ | 0.8 x 10⁶ | 85% |

Table 2: Fluorescence Imaging of Basal Cell Carcinoma (BCC) Xenograft Response to Topical this compound

| Treatment Group | Day 0 (Arbitrary Units) | Day 7 (Arbitrary Units) | Day 14 (Arbitrary Units) | Day 21 (Arbitrary Units) | % Tumor Growth Inhibition (Day 21) |

| Vehicle Control | 3.2 x 10⁵ | 8.9 x 10⁵ | 2.5 x 10⁶ | 6.8 x 10⁶ | 0% |

| This compound (1%) | 3.5 x 10⁵ | 4.1 x 10⁵ | 2.9 x 10⁵ | 1.5 x 10⁵ | 78% |

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound, as a pan-HDAC inhibitor, increases histone acetylation, leading to the transcriptional activation of tumor suppressor genes. Key downstream effectors include the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest, and the pro-apoptotic protein Bim, which promotes apoptosis.[7][8]

Experimental Workflow for In Vivo Imaging

The following diagram outlines the typical workflow for an in vivo imaging study to assess the efficacy of topical this compound.

Experimental Protocols

Protocol 1: Bioluminescence Imaging of CTCL Xenografts

1. Cell Line Preparation:

-

Culture a human CTCL cell line (e.g., Hut-78, MyLa) that has been stably transfected with a luciferase reporter gene.

-

Maintain cells in appropriate culture medium supplemented with 10% fetal bovine serum and antibiotics.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.

2. Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

-

Anesthetize the mice using isoflurane.

-

Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a palpable size (approximately 100 mm³).

3. Treatment:

-

Randomize mice into treatment and vehicle control groups.

-

Topically apply 50 µL of 1% this compound gel or vehicle gel to the tumor and surrounding area once daily.

4. In Vivo Bioluminescence Imaging:

-

Perform imaging on days 0, 7, 14, and 21.

-

Anesthetize mice with isoflurane.

-

Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

-

Wait 10-15 minutes for substrate distribution.[7]

-

Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

-

Acquire images with an exposure time of 1-60 seconds, depending on the signal intensity.

-

Define a region of interest (ROI) around the tumor and quantify the total photon flux (photons/second).

Protocol 2: Fluorescence Imaging of BCC Xenografts

1. Cell Line Preparation:

-

Culture a human BCC cell line (e.g., ASZ001) that has been stably transfected with a fluorescent reporter gene (e.g., GFP or RFP).

-

Follow the same cell culture and harvesting procedures as in Protocol 1.

2. Animal Model:

-

Use immunodeficient mice (e.g., athymic nude), 6-8 weeks old.

-

Establish subcutaneous xenografts as described in Protocol 1.

3. Treatment:

-

Administer topical this compound or vehicle as described in Protocol 1.

4. In Vivo Fluorescence Imaging:

-

Perform imaging on days 0, 7, 14, and 21.

-

Anesthetize mice with isoflurane.

-

Place the mouse in the in vivo imaging system.

-

Select the appropriate excitation and emission filters for the fluorescent protein being used (e.g., 488 nm excitation and 509 nm emission for GFP).

-

Acquire images and quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within the ROI drawn around the tumor.

References

- 1. This compound [medivir.com]

- 2. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. mayo.edu [mayo.edu]

- 6. pnas.org [pnas.org]

- 7. Investigation into the use of histone deacetylase inhibitor MS-275 as a topical agent for the prevention and treatment of cutaneous squamous cell carcinoma in an SKH-1 hairless mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Best Practices for Storing and Handling Remetinostat in the Laboratory: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remetinostat (also known as SHP-141) is a potent, topical histone deacetylase (HDAC) inhibitor with significant potential in oncological research, particularly for cutaneous T-cell lymphoma and basal cell carcinoma.[1][2][3] Its unique pharmacological profile, designed for localized activity with minimal systemic exposure, necessitates specific handling and storage protocols to ensure its stability, efficacy, and the safety of laboratory personnel.[1] These application notes provide a comprehensive guide to the best practices for storing, handling, and utilizing this compound in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling.

| Property | Value | Reference |

| IUPAC Name | methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | [4] |

| Molecular Formula | C₁₆H₂₁NO₆ | [4] |

| Molecular Weight | 323.34 g/mol | [4] |

| CAS Number | 946150-57-8 | [4] |

| Appearance | White solid | [5] |

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. While specific, comprehensive stability studies on this compound are not widely published, the following recommendations are based on information from suppliers and general knowledge of similar hydroxamic acid-based HDAC inhibitors.

Storage Conditions:

| Form | Recommended Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Keep desiccated.[6] |

| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[7] |

| -80°C | Up to 2 years | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[7] |

Light and Humidity:

As a general precaution for hydroxamic acid-containing compounds, it is advisable to protect this compound from prolonged exposure to light and high humidity to prevent potential degradation.[3] Store in a dark, dry environment.

Solubility

This compound exhibits solubility in various organic solvents, with dimethyl sulfoxide (DMSO) being the most common for preparing stock solutions for in vitro studies. For in vivo applications, specific formulations are required.

| Solvent/Formulation | Solubility | Reference |

| DMSO | ~150 mg/mL (463.91 mM) | [5] |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 2.5 mg/mL (7.73 mM) | [7][8] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.73 mM) | [7][8] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.73 mM) | [7][8] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Protocol:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Briefly centrifuge the vial to collect all the powder at the bottom.[5]

-

Based on the molecular weight of this compound (323.34 g/mol ), calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM solution from 1 mg of this compound:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.001 g / 323.34 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 309.2 µL

-

-

Add the calculated volume of anhydrous DMSO to the vial containing this compound.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 3-5 minutes) or sonication may be used to aid dissolution.[5]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.[7]

In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Materials:

-

Cancer cell line of interest (e.g., cutaneous T-cell lymphoma or basal cell carcinoma cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. Ensure the final DMSO concentration in the culture wells is below 0.5% to avoid solvent toxicity.

-